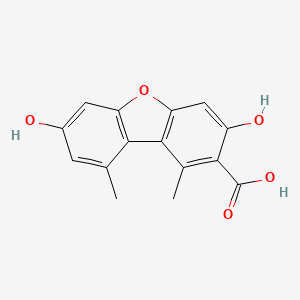
Hypostrepsilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypostrepsilic acid is a dibenzofuran derivative produced by the mycobiont of certain lichens, such as Usnea orientalis This compound is part of a unique class of secondary metabolites known for their bioactive properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hypostrepsilic acid is typically synthesized in large quantities by culturing the mycobiont of lichens like Usnea orientalis on a malt-yeast extract medium containing sugar alcohols . The production of this compound is influenced by the osmotic pressure and nutritional conditions of the medium .
Industrial Production Methods: Industrial production of this compound involves optimizing the culture conditions to maximize yield. This includes maintaining specific temperature, pH, and nutrient levels to ensure the mycobiont produces the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Hypostrepsilic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.
Wissenschaftliche Forschungsanwendungen
Hypostrepsilic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dibenzofuran derivatives and their reactivity.
Biology: Investigated for its role in lichen symbiosis and secondary metabolite production.
Medicine: Explored for its potential antimicrobial, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of bioactive compounds for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of hypostrepsilic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, disrupting microbial cell walls, and interfering with viral replication . The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in oxidative stress and inflammatory response pathways.
Vergleich Mit ähnlichen Verbindungen
Hypostrepsilic acid is similar to other dibenzofuran derivatives, such as isostrepsilic acid . it is unique in its specific bioactive properties and the conditions required for its production. Other similar compounds include:
Eigenschaften
CAS-Nummer |
154160-67-5 |
|---|---|
Molekularformel |
C15H12O5 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
3,7-dihydroxy-1,9-dimethyldibenzofuran-2-carboxylic acid |
InChI |
InChI=1S/C15H12O5/c1-6-3-8(16)4-10-12(6)14-7(2)13(15(18)19)9(17)5-11(14)20-10/h3-5,16-17H,1-2H3,(H,18,19) |
InChI-Schlüssel |
WFSXMDNXTLRBAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C3=C(O2)C=C(C(=C3C)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


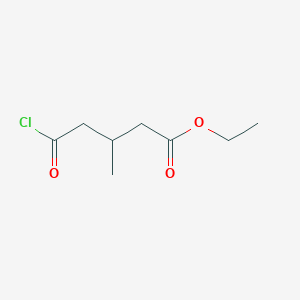
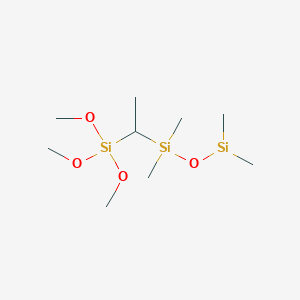
![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
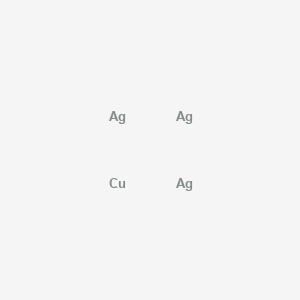
![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
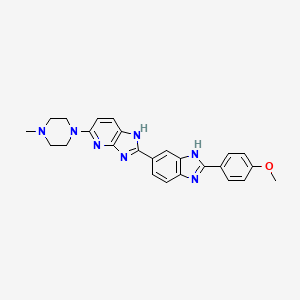
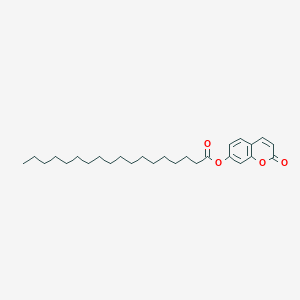
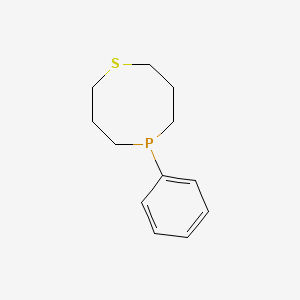
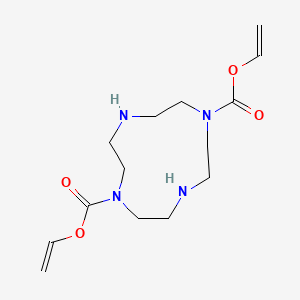
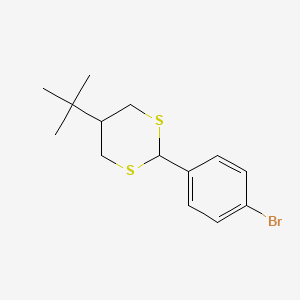
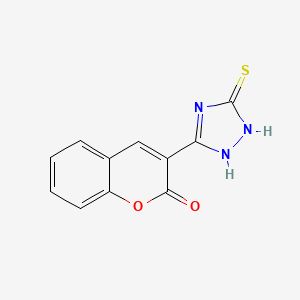
![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)

